![molecular formula C14H17N3O B025323 ent-Frovatriptan CAS No. 158930-18-8](/img/structure/B25323.png)
ent-Frovatriptan
Übersicht
Beschreibung
Frovatriptan is a 5-HT1B/1D receptor agonist used to treat migraines . It is a triptan drug developed by Vernalis for the treatment of migraine headaches, particularly those associated with menstruation . Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head .
Synthesis Analysis
Frovatriptan’s synthesis involves several steps, including the formation of the di-p-toluoyltartaric acid salt of Frovatriptan . An improved process for the preparation of Frovatriptan and its enantiomers, particularly the R-enantiomer, has been disclosed . This process is suitable for large scale commercial production and provides the required products with improved yield and purity .Molecular Structure Analysis
Frovatriptan contains a total of 37 bonds, including 20 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amide (aromatic), and 1 secondary amine .Chemical Reactions Analysis
Frovatriptan is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels in migraine . Research has shown that migraine can be caused by the swelling of blood vessels around the brain. Frovatriptan eases the pain associated with migraine by narrowing these blood vessels .Physical And Chemical Properties Analysis
The molecular stability, fundamental chemical reactive sites, and global reactivity descriptors in the Frovatriptan molecule have been investigated using computational evaluation and molecular docking approach . The density functional theory has been employed with standard functional B3LYP/6–311++G (d,p) .Wissenschaftliche Forschungsanwendungen
Intranasal Drug Delivery
Frovatriptan has been used in the formulation and characterization of intranasal drug delivery systems. Specifically, Frovatriptan-Loaded Binary Ethosomes Gel has been developed for brain targeting. This formulation enhances the bioavailability and sustains the drug release, making it a promising non-invasive drug delivery system for treating migraines .
Migraine Management
Frovatriptan plays a significant role in managing migraines based on patient profiles. It has been explored in the management of several unique migraine phenotypes. Given its long half-life, Frovatriptan is often promoted for acute treatment of migraines of longer duration .
Menstrual-Related Migraine Treatment
Frovatriptan has been studied as a short-term preventive treatment in women with menstrual-related migraines. Since a significant percentage of female migraineurs suffer from menstrual-related migraines, this population is the obvious group for continued study .
Early Intervention for Migraine
Small studies have explored Frovatriptan’s use in treating migraines predicted by premonitory symptoms as a preventive for the headache phase of migraines. By identifying patient and attack profiles, clinicians may effectively determine the viability of Frovatriptan as an effective pharmacological intervention for migraines .
High Blood Pressure Patients
Frovatriptan’s efficacy has been compared with that of other triptans in patients classified according to a history of high blood pressure .
Safety And Hazards
Frovatriptan is generally well tolerated in short-term clinical trials and when used over the longer term . The most frequent treatment-emergent adverse events occurring at a frequency ≥1% higher in Frovatriptan than placebo recipients were dizziness, fatigue, headache, paraesthesia, flushing, skeletal pain, hot or cold sensation, dry mouth, chest pain, and dyspepsia .
Eigenschaften
IUPAC Name |
(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQPHWEGNHMSK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422821 | |
Record name | ent-Frovatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Frovatriptan | |
CAS RN |
158930-18-8 | |
Record name | (S)-Frovatriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158930-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ent-Frovatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.